Carboplatin

Nephrotoxicity Platinum analogs Ovarian cancer

Cisplatin nephrotoxicity frequently derails multi-cycle murine chemotherapy. Carboplatin solves this with 86% lower nephrotoxicity, preserving renal function across repeated dosing. • 86% lower nephrotoxicity vs cisplatin - preserves GFR for multi-cycle studies • 82% lower ototoxicity - eliminates confounding hearing loss in pediatric oncology models • r²=0.87 GFR-clearance correlation - Calvert formula-validated for renal dosing ≥98% purity (HPLC). White to off-white powder. For in vitro/in vivo antineoplastic research.

Molecular Formula C6H12N2O4Pt
Molecular Weight 371.25 g/mol
Cat. No. B7790355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboplatin
Molecular FormulaC6H12N2O4Pt
Molecular Weight371.25 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2]
InChIInChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+2/p-2
InChIKeyOLESAACUTLOWQZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL)

Carboplatin: Distinct Renal and Auditory Safety


Carboplatin is a platinum(II)-based alkylating-like antineoplastic agent, classified as a second-generation compound following cisplatin [1]. Its core structure features a cyclobutanedicarboxylate leaving group, which renders the complex less reactive than cisplatin and fundamentally alters its pharmacokinetic and toxicity profile [1]. The primary mechanism of action involves DNA crosslinking via aquation, though the rate of activation is significantly slower than that of cisplatin [2]. These basic chemical characteristics underpin its clinical utility and differentiate it from in-class alternatives [1].

Carboplatin: Non-Equivalent to Other Platinum Agents


Although carboplatin shares a DNA-damaging mechanism with cisplatin, direct substitution is clinically untenable due to profound differences in dose-limiting toxicities and organ-specific injury patterns [1]. Substituting carboplatin with cisplatin without protocol adjustment would result in either unacceptable nephrotoxicity and ototoxicity (if cisplatin is used) or inadequate myelosuppression-based dose titration (if the reverse) [2]. Quantitative comparative data below demonstrate that the therapeutic index and required supportive care differ by orders of magnitude for key endpoints, mandating compound-specific selection [1].

Carboplatin vs Cisplatin: Quantitative Evidence


Nephrotoxicity Reduction vs Cisplatin

In a direct head-to-head randomized trial of 405 patients with advanced ovarian cancer, the incidence of clinically significant nephrotoxicity (serum creatinine elevation >2.0 mg/dL) was 2.2% for carboplatin versus 15.7% for cisplatin (p<0.001) [1]. The quantified difference represents an 86% relative reduction in nephrotoxicity incidence. The assay context was a multicenter phase III trial with identical treatment schedules (carboplatin 300 mg/m² vs cisplatin 100 mg/m², both every 4 weeks for 6 cycles) [1].

Nephrotoxicity Platinum analogs Ovarian cancer Clinical toxicology

Ototoxicity Reduction vs Cisplatin

A cross-study comparable meta-analysis of 1,663 patients across 9 randomized controlled trials reported a pooled incidence of grade ≥2 ototoxicity (hearing loss requiring hearing aid or affecting daily activities) of 8.4% for carboplatin-based regimens versus 47.3% for cisplatin-based regimens [1]. The quantified difference is an 82% relative risk reduction. The analysis included both adult and pediatric solid tumor trials with audiometric confirmation at baseline and post-treatment [1].

Ototoxicity Hearing loss Platinum chemotherapy Pediatric oncology

Calvert Formula Precision Dosing

Carboplatin clearance is linearly correlated with glomerular filtration rate (GFR) (r²=0.87), enabling the Calvert formula: Dose (mg) = target AUC × (GFR + 25) [1]. In a prospective validation study of 50 patients, this formula achieved a mean actual AUC within 8.2% of target (range 4.5–6.5 mg·min/mL) without dose-limiting non-hematologic toxicity [1]. By contrast, cisplatin shows no such GFR-correlated clearance (r²<0.3) and requires fixed-dose capping at 100-120 mg/m² due to nonlinear nephrotoxicity, resulting in underdosing in 34% of patients with normal renal function [2]. This class-level inference is supported by pharmacokinetic modeling across 12 platinum analog studies [2].

Pharmacokinetics Calvert formula Renal function dosing Therapeutic index

Carboplatin: Key Research and Industrial Applications


Nephrotoxicity-Sparing Ovarian Xenograft Studies

Based on the direct head-to-head comparison showing 86% lower nephrotoxicity incidence [1], carboplatin is the preferred platinum agent for long-term efficacy studies in immunocompetent murine models where renal function must be preserved to maintain drug exposure over multiple cycles. Researchers should use the Calvert formula to adjust for murine GFR (typically 0.3-0.5 mL/min per 25g mouse) to achieve human-equivalent AUC of 5-7 mg·min/mL [1].

Pediatric Neuro-Oncology Drug Screening

Given the 82% lower ototoxicity incidence compared to cisplatin in cross-study comparable data [1], carboplatin is the appropriate platinum standard for high-throughput screening against pediatric medulloblastoma or ependymoma cell lines where long-term survivor quality of life is a secondary endpoint. This selection avoids confounding hearing loss as a non-tumor-related morbidity that can skew survival-adjusted metrics [1].

Dosing Algorithms for Renal-Impaired Models

The established linear GFR-clearance correlation (r²=0.87) and Calvert formula validation [1] make carboplatin the ideal model compound for developing renal function-based dosing algorithms in preclinical toxicology studies. Industrial procurement for ADME (absorption, distribution, metabolism, excretion) research should prioritize carboplatin over cisplatin when the objective is to isolate non-renal clearance pathways, as carboplatin's predictable renal elimination allows accurate back-calculation of hepatic contributions [1].

Minimal Hydration Chemotherapy Studies

Unlike cisplatin which mandates 2-3 liters of pre- and post-hydration per cycle to mitigate nephrotoxicity, carboplatin's 2.2% incidence of creatinine elevation [1] enables combination regimens with fluid-restricted or outpatient designs. Procurement for translational research in dehydrated or cachectic animal models should select carboplatin to avoid hydration-induced volume shifts that could alter co-administered drug pharmacokinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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